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Compound Name:
3,3,5,5-Tetramethylmorpholin-2-

one

Cat. No.: B1314206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of bioactive heterocyclic compounds utilizing substituted morpholin-2-one and

morpholin-3-one cores. While the specific starting material 3,3,5,5-tetramethylmorpholin-2-
one is not widely documented as a precursor for bioactive compounds, this guide focuses on

closely related and synthetically versatile morpholinone scaffolds that serve as valuable starting

points for medicinal chemistry exploration. The morpholine ring is a well-established "privileged

structure" in drug discovery, known for imparting favorable physicochemical and metabolic

properties to bioactive molecules.[1]

Introduction to Morpholinones in Medicinal
Chemistry
Morpholine and its derivatives are integral components in a variety of approved drugs and

clinical candidates, demonstrating a wide spectrum of biological activities including anticancer,

anti-inflammatory, and neuroprotective effects.[2][3] The morpholinone core, a lactam derivative

of morpholine, offers a rigid scaffold that can be strategically functionalized to generate diverse

libraries of heterocyclic compounds for drug screening. The presence of the carbonyl group

and the nitrogen atom within the ring allows for a range of chemical transformations.
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Synthesis of Functionalized Heterocycles from
Morpholin-2-ones
A key strategy for elaborating the morpholin-2-one scaffold is through C-H functionalization,

particularly at the C3 position adjacent to the nitrogen atom. One such method is oxidative C-H

imidation, which allows for the direct coupling of the morpholinone with various imides, leading

to the formation of more complex heterocyclic systems.

Application Note 1: Synthesis of C3-Imido-Morpholin-2-
ones via Oxidative Coupling
This protocol describes a cross-dehydrogenative coupling (CDC) reaction between an N-

substituted morpholin-2-one and a cyclic imide. This method provides an atom-economical

approach to C-N bond formation.

Experimental Protocol: Oxidative Imidation of N-Phenylmorpholin-2-one

Materials:

N-Phenylmorpholin-2-one

Phthalimide

Copper(I) iodide (CuI)

Potassium persulfate (K₂S₂O₈)

1,4-Dioxane

Nitrogen gas (for inert atmosphere)

Procedure:

To a dry round-bottom flask, add N-phenylmorpholin-2-one (1.0 mmol), phthalimide (1.2

mmol), CuI (0.1 mmol, 10 mol%), and K₂S₂O₈ (2.0 mmol).

Evacuate and backfill the flask with nitrogen three times.
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Add 5 mL of 1,4-dioxane to the flask.

Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to yield the desired C3-imido-morpholin-2-one.

Quantitative Data Summary

Entry
Morpholin-2-one
Derivative

Imide Yield (%)

1
N-Phenylmorpholin-2-

one
Phthalimide 85

2
N-Phenylmorpholin-2-

one
Succinimide 93[4]

3
N-Benzylmorpholin-2-

one
Phthalimide 78

Bioactivity Profile: The resulting C3-imido-morpholin-2-one derivatives can be screened for

various biological activities. For instance, related heterocyclic structures have shown potential

as inhibitors of certain enzymes or as modulators of protein-protein interactions. Further

screening in cellular and in vivo models is required to determine their therapeutic potential.
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Reaction Setup
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product
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Caption: Workflow for Oxidative Imidation.
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Synthesis of Heterocyclic Phosphonates from
Morpholin-3-ones
Morpholin-3-ones can serve as precursors to novel heterocyclic phosphonates, which are of

significant interest in medicinal chemistry due to their ability to act as mimics of phosphates or

carboxylates in biological systems.

Application Note 2: Synthesis of Morpholin-3,3-diyl-
bisphosphonates
This protocol details the reaction of morpholin-3-one with triethyl phosphite in the presence of

phosphoryl chloride to yield tetraethyl (morpholine-3,3-diyl)bisphosphonate.

Experimental Protocol: Synthesis of a Morpholin-3,3-diyl-bisphosphonate

Materials:

Morpholin-3-one

Triethyl phosphite

Phosphoryl chloride (POCl₃)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate solution, saturated

Brine

Magnesium sulfate (MgSO₄), anhydrous

Nitrogen gas (for inert atmosphere)

Procedure:

Dissolve morpholin-3-one (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-

neck round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.

Add triethyl phosphite (2.5 mmol) dropwise to the stirred solution.

Slowly add phosphoryl chloride (1.2 mmol) dropwise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the tetraethyl

(morpholine-3,3-diyl)bisphosphonate.[5][6]

Quantitative Data Summary

Entry Lactam Product Yield (%)

1 Morpholin-3-one

Tetraethyl

(morpholine-3,3-

diyl)bisphosphonate

87[5]

2 Thiomorpholin-3-one

Tetraethyl

(thiomorpholine-3,3-

diyl)bisphosphonate

87[5]

Bioactivity Profile: Bisphosphonates are known for their bone-resorbing inhibitory activity.

These novel heterocyclic bisphosphonates could be investigated for their potential in treating

bone-related disorders or as enzyme inhibitors, leveraging the unique structural features of the

morpholine ring.

Logical Relationship Diagram
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Starting Materials

Morpholin-3-one

Vilsmeier-Haack-like
ReactionTriethyl Phosphite

POCl₃

Tetraethyl (morpholine-3,3-diyl)bisphosphonate
Potential Bioactivity:

- Bone Resorption Inhibition
- Enzyme Inhibition
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Caption: Synthesis and Potential Application.

Hypothetical Signaling Pathway Modulation
Many bioactive heterocyclic compounds exert their effects by modulating specific cellular

signaling pathways. For instance, substituted morpholine derivatives have been investigated as

inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The diagram below illustrates a hypothetical mechanism where a synthesized morpholinone

derivative acts as an inhibitor of a key kinase in a cancer-related signaling cascade.

Signaling Pathway Diagram
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Caption: Hypothetical PI3K/Akt Pathway Inhibition.
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This diagram depicts the morpholinone derivative inhibiting Akt, a central node in the pathway,

thereby blocking downstream signals that promote cell proliferation and survival, and

preventing the inhibition of apoptosis.

Conclusion and Future Directions
The morpholinone scaffold is a versatile starting point for the synthesis of a wide array of novel

heterocyclic compounds. The protocols and data presented herein provide a foundation for

researchers to explore the chemical space around this privileged core. Future work should

focus on expanding the library of morpholinone-derived heterocycles and conducting extensive

biological screening to identify new lead compounds for drug development. The adaptability of

the morpholinone ring system ensures its continued relevance in the quest for new therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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